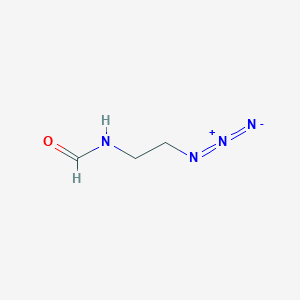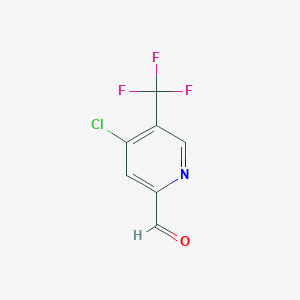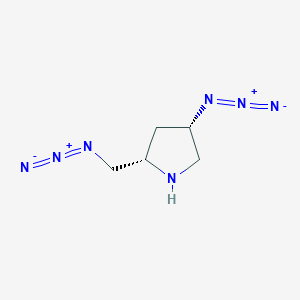![molecular formula C21H16Cl2OSe2 B14186186 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol CAS No. 922525-94-8](/img/structure/B14186186.png)
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is a selenium-containing organic compound. Selenium compounds are known for their unique chemical properties and biological activities, making them of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol typically involves the reaction of 4-chlorophenyl diselenide with appropriate alkyne derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and chlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol exerts its effects involves its interaction with biological molecules. The selenium atoms in the compound can participate in redox reactions, modulating the levels of reactive oxygen species (ROS) and influencing cellular oxidative stress pathways. This can lead to protective effects in cells exposed to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Selenylbenzo[b]furan derivatives: These compounds also contain selenium and exhibit various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its dual chlorophenyl groups and the presence of selenium make it a versatile compound in both synthetic and biological applications.
Propiedades
Número CAS |
922525-94-8 |
|---|---|
Fórmula molecular |
C21H16Cl2OSe2 |
Peso molecular |
513.2 g/mol |
Nombre IUPAC |
2,3-bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H16Cl2OSe2/c22-16-6-10-18(11-7-16)25-20(14-24)21(15-4-2-1-3-5-15)26-19-12-8-17(23)9-13-19/h1-13,24H,14H2 |
Clave InChI |
TVNQPTRXOOXXQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CO)[Se]C2=CC=C(C=C2)Cl)[Se]C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)
